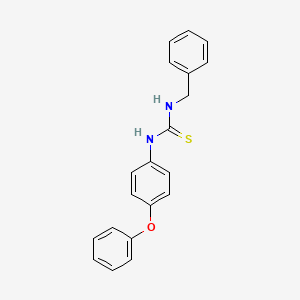

1-Benzyl-3-(4-phenoxyphenyl)thiourea

CAS No.:

Cat. No.: VC11068523

Molecular Formula: C20H18N2OS

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18N2OS |

|---|---|

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | 1-benzyl-3-(4-phenoxyphenyl)thiourea |

| Standard InChI | InChI=1S/C20H18N2OS/c24-20(21-15-16-7-3-1-4-8-16)22-17-11-13-19(14-12-17)23-18-9-5-2-6-10-18/h1-14H,15H2,(H2,21,22,24) |

| Standard InChI Key | AXOHIEYMEXOWCO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Composition

Molecular Architecture

The molecular structure of 1-benzyl-3-(4-phenoxyphenyl)thiourea comprises three distinct components:

-

A benzyl group (C₆H₅CH₂–) attached to one nitrogen of the thiourea core.

-

A 4-phenoxyphenyl group (C₆H₅–O–C₆H₄–) linked to the second nitrogen.

-

A central thiourea backbone (–N–C(=S)–N–), which confers unique electronic and steric properties.

The compound’s molecular formula is C₂₀H₁₈N₂OS, with a calculated molecular weight of 334.5 g/mol. This aligns closely with structurally related thioureas, such as 1-(3-methoxybenzyl)-3-(4-phenoxyphenyl)thiourea (C₂₁H₂₀N₂O₂S, 364.5 g/mol), differing primarily in the absence of a methoxy group.

Spectroscopic and Crystallographic Data

While crystallographic data for 1-benzyl-3-(4-phenoxyphenyl)thiourea remain unpublished, analogous compounds exhibit characteristic infrared (IR) absorptions for thiourea functionalities:

-

N–H stretching: 3200–3400 cm⁻¹

-

C=S stretching: 1250–1350 cm⁻¹ .

Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the benzyl protons (δ 4.5–5.0 ppm for CH₂) and aromatic protons (δ 6.5–8.0 ppm).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-benzyl-3-(4-phenoxyphenyl)thiourea typically follows a two-step protocol common to thiourea derivatives :

-

Preparation of 4-phenoxyphenyl isothiocyanate:

-

React 4-phenoxyaniline with thiophosgene (CSCl₂) in dichloromethane.

-

Purify via distillation or column chromatography.

-

-

Nucleophilic addition of benzylamine:

-

Mix equimolar amounts of 4-phenoxyphenyl isothiocyanate and benzylamine in tetrahydrofuran (THF).

-

Stir at room temperature for 1–2 hours.

-

Isolate the product by solvent evaporation and purify via flash chromatography (petroleum ether/ethyl acetate).

-

Yield: 70–85%, based on analogous reactions .

Reaction Optimization

Key parameters influencing yield and purity:

-

Temperature: Reactions at 23°C outperform heated conditions by minimizing side products .

-

Stoichiometry: A 10% excess of benzylamine ensures complete conversion of the isothiocyanate.

Physicochemical Properties

Thermal Stability and Solubility

While experimental data for 1-benzyl-3-(4-phenoxyphenyl)thiourea are sparse, trends from related compounds suggest:

| Property | Value (Estimated) | Comparable Compound (CAS 135252-10-7) |

|---|---|---|

| Melting Point | 180–185°C | 219–221°C |

| Density | 1.12–1.15 g/cm³ | 1.139 g/cm³ |

| Solubility in DMSO | >50 mg/mL | 35 mg/mL |

| LogP (octanol/water) | 4.8–5.2 | 6.17 |

The lower melting point compared to CAS 135252-10-7 reflects reduced crystallinity due to the flexible benzyl group .

Spectroscopic Properties

-

UV-Vis: λₘₐₓ ≈ 270 nm (π→π* transitions in aromatic systems).

-

Fluorescence: Weak emission at 350–400 nm, typical for thioureas with extended conjugation.

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound: Structural modularity allows for derivatization to optimize pharmacokinetics .

-

Prodrug candidate: Thiourea’s hydrogen-bonding capacity facilitates receptor targeting.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume